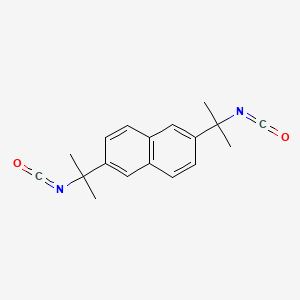
2,6-Bis(2-isocyanatopropan-2-yl)naphthalene
Cat. No. B8495482
Key on ui cas rn:
19071-12-6
M. Wt: 294.3 g/mol
InChI Key: TWIXZNGKWCNJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04399074
Procedure details


α,α-Dimethylbenzylchloride was prepared by passing a stream of dry hydrogen chloride gas through a solution of methylene dichloride (750 ml.) and α-methylstyrene (500 g, 4.2 moles) at 4° C. The reaction and work-up were employed for the paration of 2,6-bis(1-isocyanato-1-methylethyl)naphthalene described in Example 4. The resulting monochloride was dissolved in 750 ml. methylene dichloride and was added to a cooled (4° C.) catalyst solution previously prepared from anhydrous, 90% sodium cyanate (389 g,5.39 moles), pyridine (50 ml., 0.633 mole), zinc chloride (39.15 g,0.28 mole) and 1 ml. H2O in 1075 ml methylene dichloride.




Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
monochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Name
sodium cyanate
Quantity
389 g
Type
reactant
Reaction Step Seven





Identifiers


|
REACTION_CXSMILES
|
[ClH:1].[CH3:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[CH2:4].N(C(C1C=CC2C(=CC=C(C(C)(N=C=O)C)C=2)C=1)(C)C)=C=O.[O-]C#N.[Na+].N1C=CC=CC=1>C(Cl)Cl.[Cl-].[Zn+2].[Cl-].O>[CH3:4][C:3]([Cl:1])([CH3:2])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:3.4,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=C=O)C(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)(N=C=O)C
|
Step Six
[Compound]
|
Name
|
monochloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
sodium cyanate
|
|
Quantity
|
389 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]C#N.[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
39.15 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Step Eight
|
Name
|
|
|
Quantity
|
1075 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
4 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 4° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C1=CC=CC=C1)(C)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
